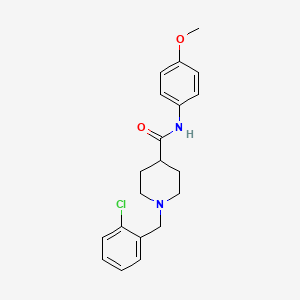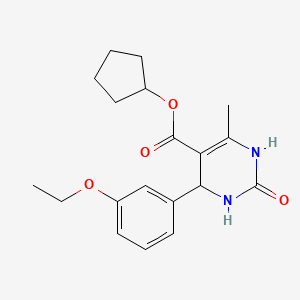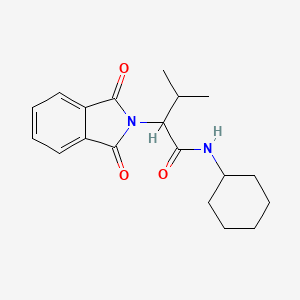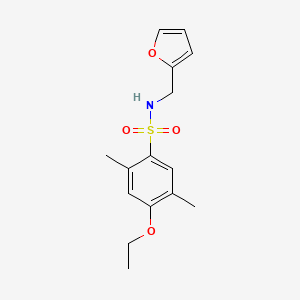
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide, also known as ML204, is a small molecule inhibitor that targets the transient receptor potential melastatin 7 (TRPM7) ion channel. This molecule has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide targets the TRPM7 ion channel, which is a non-selective cation channel that is involved in various cellular processes, including cell proliferation, migration, and survival. TRPM7 ion channels are overexpressed in many types of cancer cells and are involved in the pathogenesis of cardiovascular diseases and neurological disorders. 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide binds to the intracellular domain of TRPM7 ion channels and inhibits their activity, leading to a decrease in intracellular calcium levels and a reduction in cellular processes that are dependent on TRPM7 ion channels.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide inhibits cell growth and proliferation, induces apoptosis, and sensitizes cells to chemotherapy drugs. In vascular smooth muscle cells, 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide regulates blood pressure by modulating the activity of TRPM7 ion channels. In cardiac cells, 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide reduces the incidence of arrhythmia by inhibiting the activity of TRPM7 ion channels. In neurons, 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide reduces the severity and frequency of seizures and improves neurological function in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has high potency and selectivity for the TRPM7 ion channel, making it a useful tool for studying the role of TRPM7 ion channels in various cellular processes. However, 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide also has some limitations. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has low bioavailability and requires the use of high concentrations for in vivo experiments.
Zukünftige Richtungen
For research include the development of more potent and selective TRPM7 inhibitors, the optimization of 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide for in vivo applications, and the evaluation of 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide in clinical trials for its safety and efficacy in humans. Other future directions include the identification of new targets and pathways that are regulated by TRPM7 ion channels and the development of new drugs that target these pathways.
Synthesemethoden
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide was first synthesized in 2011 by scientists at Emory University. The synthesis method involves the reaction of 4-methoxyphenylacetic acid with 2-chlorobenzylamine to form an amide intermediate, which is then reacted with piperidine-4-carboxylic acid to yield 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in cancer treatment. Studies have shown that 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide can inhibit the growth and proliferation of cancer cells by targeting the TRPM7 ion channel, which is overexpressed in many types of cancer cells. 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
In addition to cancer, 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has also been studied for its potential applications in cardiovascular diseases, such as hypertension and arrhythmia. Studies have shown that 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide can regulate blood pressure by modulating the activity of TRPM7 ion channels in vascular smooth muscle cells. 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has also been shown to reduce the incidence of arrhythmia by inhibiting the activity of TRPM7 ion channels in cardiac cells.
1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has also been studied for its potential applications in neurological disorders, such as epilepsy and stroke. Studies have shown that 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide can reduce the severity and frequency of seizures in animal models of epilepsy by targeting the TRPM7 ion channel. 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has also been shown to reduce brain damage and improve neurological function in animal models of stroke.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-18-8-6-17(7-9-18)22-20(24)15-10-12-23(13-11-15)14-16-4-2-3-5-19(16)21/h2-9,15H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIKOFXLGKPCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)


![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)


![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)
![6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4934279.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)